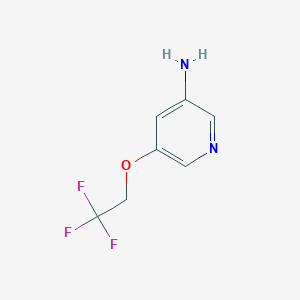
5-(2,2,2-Trifluoroethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethoxy)pyridin-3-amine: is a fluorinated pyridine derivative. The presence of the trifluoroethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine typically involves the introduction of the trifluoroethoxy group to a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with 2,2,2-trifluoroethanol in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethoxy group can improve the pharmacokinetic properties of drug candidates.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity. The electron-withdrawing effects of the trifluoromethyl group can modulate the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
- 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
- 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride
- 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride
Comparison: Compared to similar compounds, 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different reactivity and biological activity profiles. For instance, the position of the trifluoroethoxy group can influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-1-5(11)2-12-3-6/h1-3H,4,11H2 |
InChI Key |
MXHFMCOZXWTRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


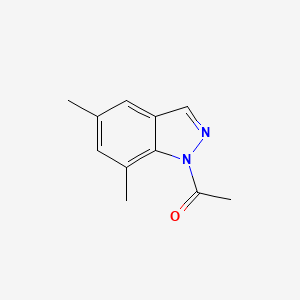



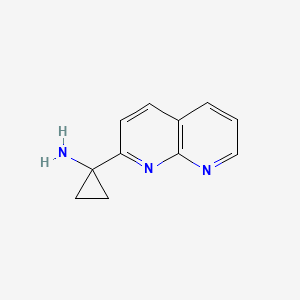
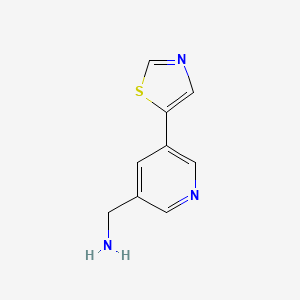

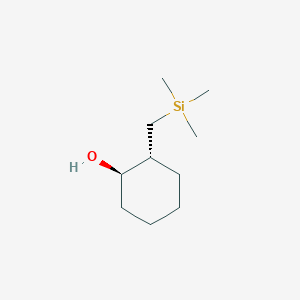

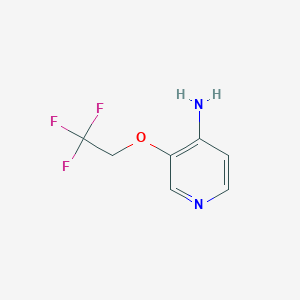
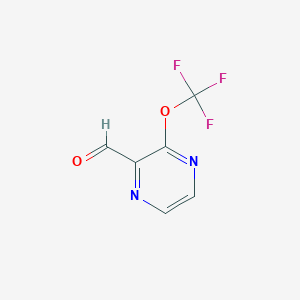

![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
